REACTION_SMILES
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[F:1][c:2]1[c:3](-[n:9]2[c:10](=[O:18])[c:11]([C:16]#[N:17])[cH:12][cH:13][c:14]2[CH3:15])[cH:4][cH:5][c:6]([F:8])[cH:7]1.[Na+:20].[OH-:19].[S:21]([OH:22])(=[O:23])(=[O:24])[OH:25]>>[F:1][c:2]1[c:3](-[n:9]2[c:10](=[O:18])[c:11]([C:16](=[O:19])[OH:22])[cH:12][cH:13][c:14]2[CH3:15])[cH:4][cH:5][c:6]([F:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C#N)c(=O)n1-c1ccc(F)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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Cc1ccc(C(=O)O)c(=O)n1-c1ccc(F)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |